molecular formula C9H16O4S B14067357 Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate

Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate

Cat. No.: B14067357
M. Wt: 220.29 g/mol
InChI Key: KKKGQKKBPNZOOY-UHFFFAOYSA-N
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Description

Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate is a chemical compound with the molecular formula C9H16O4S and a molecular weight of 220.29 g/mol . It is known for its unique structure, which includes a tetrahydrothiopyran ring with a 1,1-dioxide group and an ethyl ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate typically involves the reaction of tetrahydrothiopyran with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate involves its interaction with specific molecular targets. The compound’s sulfone group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate is unique due to its specific combination of a tetrahydrothiopyran ring, sulfone group, and ethyl ester functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Biological Activity

Ethyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)acetate (CAS: 2111274-89-4) is a sulfur-containing compound with a molecular formula of C9H16O4S and a molecular weight of approximately 220.28 g/mol. This compound has garnered interest in various biological studies due to its potential therapeutic applications and interactions with biological systems.

PropertyValue
Molecular FormulaC9H16O4S
Molecular Weight220.28 g/mol
Density1.177 g/cm³ (predicted)
Boiling Point369 °C (predicted)
Purity95%

The biological activity of this compound is primarily attributed to its interactions with various biological pathways. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymatic activities, particularly those related to ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp). P-gp is crucial for drug efflux and plays a significant role in multidrug resistance in cancer therapy.

Interaction with P-glycoprotein

Research indicates that compounds similar to this compound can stimulate ATPase activity in P-gp, which may enhance the absorption and efficacy of co-administered drugs. The stimulation of ATPase activity suggests that this compound could potentially reverse drug resistance mechanisms in tumor cells, making it a candidate for further investigation in cancer pharmacotherapy .

In Vitro Studies

In vitro assays have been conducted to assess the effect of this compound on cellular models expressing P-gp. Results demonstrated that at specific concentrations, the compound significantly increased ATPase activity, indicating its potential role as a substrate or modulator of P-gp function. The effective concentration for half-maximal stimulation (EC50) was determined through a series of dose-response experiments .

In Vivo Studies

Preliminary in vivo studies utilizing murine models have shown promising results regarding the compound's ability to reduce tumor volume when administered alongside chemotherapeutic agents. Notably, these studies reported no significant side effects, suggesting a favorable safety profile .

Conclusion and Future Directions

This compound presents a compelling case for further research in the fields of medicinal chemistry and pharmacology. Its interactions with P-glycoprotein and potential to enhance drug efficacy highlight its importance as a candidate for developing new therapeutic strategies against drug-resistant cancers.

Future research should focus on:

  • Detailed Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound.
  • Expanded In Vivo Trials : Assessing long-term effects and safety profiles in more diverse animal models.
  • Structure-Activity Relationship (SAR) : Investigating modifications to improve potency and selectivity towards target enzymes.

Properties

IUPAC Name

ethyl 2-(1,1-dioxothian-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4S/c1-2-13-9(10)6-8-4-3-5-14(11,12)7-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKGQKKBPNZOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCS(=O)(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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